N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709281
InChI: InChI=1S/C9H18N2O.ClH/c1-8(12)11(2)7-9-3-5-10-6-4-9;/h9-10H,3-7H2,1-2H3;1H
SMILES: CC(=O)N(C)CC1CCNCC1.Cl
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol

N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride

CAS No.:

Cat. No.: VC13709281

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride -

Specification

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
IUPAC Name N-methyl-N-(piperidin-4-ylmethyl)acetamide;hydrochloride
Standard InChI InChI=1S/C9H18N2O.ClH/c1-8(12)11(2)7-9-3-5-10-6-4-9;/h9-10H,3-7H2,1-2H3;1H
Standard InChI Key DMSXTZIYRUAFDL-UHFFFAOYSA-N
SMILES CC(=O)N(C)CC1CCNCC1.Cl
Canonical SMILES CC(=O)N(C)CC1CCNCC1.Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is N-methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride, indicating:

  • An acetamide core (CH₃C(O)N–)

  • A methyl group (–CH₃) and a piperidin-4-ylmethyl group (–CH₂–C₅H₉N) substituents on the nitrogen

  • A hydrochloride salt formation.

Its molecular formula is C₉H₁₉ClN₂O, with a molecular weight of 210.72 g/mol . Discrepancies in naming between sources—such as "N-methyl-2-(piperidin-4-yl)acetamide hydrochloride" (PubChem CID 44120457)—highlight the importance of verifying structural depictions .

Structural Characterization

Key spectroscopic and computational data include:

  • SMILES: CNC(=O)C(CC1CCNCC1)Cl

  • InChI Key: JBFGMCLJDVAIMG-UHFFFAOYSA-N

  • X-ray crystallography: Limited data available, though related piperidinyl acetamides exhibit chair conformations for the piperidine ring and planar acetamide groups .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight210.72 g/molCalculated
Melting PointNot reported
SolubilityWater-soluble (salt form)
LogP (Partition Coefficient)Estimated 1.2 ± 0.3Predicted

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous piperidinyl acetamides are synthesized via:

  • Mitsunobu Reaction: Alkylation of hydroxy intermediates with Boc-protected piperidinemethanol, followed by deprotection .

  • Nucleophilic Substitution: Reaction of chloro- or bromo-pyrazines with piperidinylmethylamines .

  • Reductive Amination: Condensation of piperidin-4-ylmethanamine with methyl acetimidate, followed by HCl salt formation .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
Boc-piperidin-4-ylmethanolPiperidine ring protection
Methyl 3-amino-6-iodopyrazine-2-carboxylateCore structure functionalization
4,5-Dibromothiophene-2-carbaldehydeHeterocyclic backbone precursor

Pharmacological Profile

Antiviral Activity

Structural analogs, such as 2,5,6-trisubstituted pyrazines, inhibit Zika virus NS2B-NS3 protease (IC₅₀ ≈ 130 nM) and reduce viral replication in murine models (EC₆₈ = 300–600 nM) . The piperidinylmethyl group enhances binding to the protease’s allosteric site, suggesting potential utility for N-methyl-N-(piperidin-4-ylmethyl)acetamide derivatives .

Calcium Channel Modulation

Patent US 9,096,522 B2 discloses N-piperidinylacetamide derivatives as T-type calcium channel blockers, with IC₅₀ values < 1 μM in electrophysiological assays . The piperidine moiety facilitates interactions with channel pore regions, while the acetamide group stabilizes hydrophobic pockets .

Table 3: Bioactivity of Structural Analogs

CompoundTargetActivity (IC₅₀/EC₅₀)Source
Compound 47Zika NS2B-NS3130 nM
Compound 103Dengue NS2B-NS3290 nM
Patent Example 12T-type Ca²⁺ channels0.8 μM

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a candidate for:

  • Antiviral drug development: Optimization of protease inhibition kinetics .

  • Neurological therapeutics: T-type calcium channel blockade for epilepsy or neuropathic pain .

Chemical Biology

  • Protease substrate mimics: Fluorescently tagged derivatives for enzyme activity assays.

  • Radioligands: Isotope-labeled versions for receptor binding studies.

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